![molecular formula C23H24N2O4 B4739032 4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4739032.png)
4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Vue d'ensemble
Description
4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid, also known as ACA, is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes, including DNA topoisomerases and histone deacetylases. These enzymes play important roles in cell division and gene expression, and their inhibition by 4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid may contribute to its biological activity.
Biochemical and Physiological Effects:
4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation. 4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid is its versatility in scientific research. It has been shown to have a range of biological activities and can be used in a variety of experimental settings. However, 4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid also has some limitations. It is a synthetic compound, which may limit its applicability in certain experimental systems. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid. One area of interest is the development of 4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid-based drugs for the treatment of cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of 4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid, which may provide insights into its biological activity. Additionally, further studies are needed to explore the potential therapeutic applications of 4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid in neurological disorders and other conditions.
Applications De Recherche Scientifique
4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities, including antitumor, antibacterial, and antiviral properties. 4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid has also been shown to inhibit the activity of certain enzymes, making it a potential target for drug development.
Propriétés
IUPAC Name |
4-[[[2-(9-oxoacridin-10-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-21(24-13-15-9-11-16(12-10-15)23(28)29)14-25-19-7-3-1-5-17(19)22(27)18-6-2-4-8-20(18)25/h1-8,15-16H,9-14H2,(H,24,26)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMKUABNQSWPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-({[(9-oxoacridin-10(9H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4738961.png)
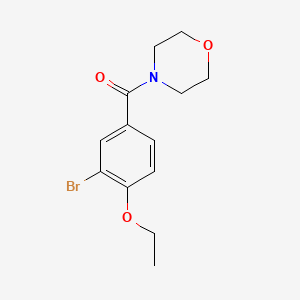
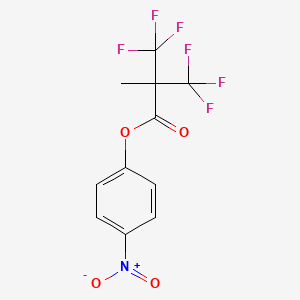
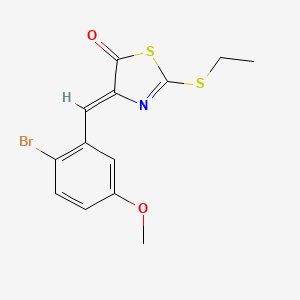

![6-ethyl-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4739011.png)

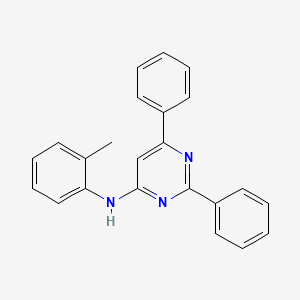
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B4739043.png)
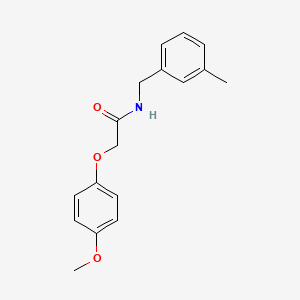
![methyl 4-{[3-(2-methoxy-2-oxoethyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4739057.png)
![N-(2-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4739068.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-methylpropanamide](/img/structure/B4739073.png)